N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyrazine-2-carboxamide
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Overview
Description
N’-(3-PHENYL-2-PROPENYLIDENE)-2-PYRAZINECARBOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazine ring and a phenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-PHENYL-2-PROPENYLIDENE)-2-PYRAZINECARBOHYDRAZIDE typically involves the condensation reaction between 3-phenyl-2-propenal and 2-pyrazinecarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(3-PHENYL-2-PROPENYLIDENE)-2-PYRAZINECARBOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-PHENYL-2-PROPENYLIDENE)-2-PYRAZINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N’-(3-PHENYL-2-PROPENYLIDENE)-2-PYRAZINECARBOHYDRAZIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-PHENYL-2-PROPENYLIDENE)-2-PYRAZINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-(3-PHENYL-2-PROPENYLIDENE)BENZOHYDRAZIDE
- N’-(3-PHENYL-2-PROPENYLIDENE)-2-THIOPHENECARBOHYDRAZIDE
- N’-(3-PHENYL-2-PROPENYLIDENE)BENZENESULFONOHYDRAZIDE
Uniqueness
N’-(3-PHENYL-2-PROPENYLIDENE)-2-PYRAZINECARBOHYDRAZIDE is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
CAS No. |
304908-58-5 |
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Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H12N4O/c19-14(13-11-15-9-10-16-13)18-17-8-4-7-12-5-2-1-3-6-12/h1-11H,(H,18,19)/b7-4+,17-8- |
InChI Key |
JCXNBBRWYGKTEL-GUSDSWBTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N\NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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